molecular formula C22H15Cl3N2S B2879259 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline CAS No. 303149-49-7

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline

Cat. No.: B2879259
CAS No.: 303149-49-7
M. Wt: 445.79
InChI Key: ICHDOKYWLBLITP-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline is a synthetic small molecule based on the quinazoline scaffold, a structure of high significance in medicinal chemistry and chemical biology research . The quinazoline core and its derivatives are extensively investigated due to their wide spectrum of biological activities, which include potential anticancer , antimicrobial , anti-inflammatory , and antimalarial effects . The specific substitution pattern of this compound, featuring a 3-chlorobenzyl group at the 2-position and a 2,4-dichlorobenzylsulfanyl moiety at the 4-position, is designed to modulate its electronic properties, lipophilicity, and interaction with biological targets. Such multi-halogenated benzylthio-ethers are often explored to enhance binding affinity and selectivity in structure-activity relationship (SAR) studies . Researchers value this compound as a key intermediate or a target molecule for developing novel therapeutic agents, particularly in oncology for targeting kinase enzymes like EGFR and VEGFR-2 , and in infectious disease studies. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHDOKYWLBLITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization

Anthranilic acid derivatives undergo cyclization with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline intermediates. For 2-(3-chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline, 3-chlorobenzyl-substituted anthranilic acid is preferred. Typical conditions involve refluxing in formamide for 6–8 hours, achieving yields of 68–72%.

Reaction Scheme:
\$$ \text{Anthranilic acid derivative} + \text{Formamide} \xrightarrow{125^\circ\text{C}} \text{3,4-Dihydro-4-oxoquinazoline} \$$

Grimmel-Guinther-Morgan Synthesis

Heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene produces 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method allows precise control over the 2-position substituent, critical for introducing the 3-chlorobenzyl group.

Optimized Parameters:

  • Solvent: Toluene
  • Catalyst: PCl₃ (1.2 equiv)
  • Temperature: 110°C
  • Yield: 65–70%

Isatoic Anhydride Route

Isatoic anhydride reacts with amines under reflux with ethyl orthoformate to bypass intermediate amide isolation. This one-pot method reduces purification steps, making it suitable for large-scale synthesis.

Functionalization of the Quinazoline Core

Introduction of the 3-Chlorobenzyl Group

The 3-chlorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation.

SNAr Protocol:

  • Activate the quinazoline core with HNO₃/H₂SO₄ to introduce a nitro group at the 2-position.
  • Reduce nitro to amine using H₂/Pd-C.
  • Perform alkylation with 3-chlorobenzyl bromide in DMF, K₂CO₃, 80°C, 12 hours.

Yield: 78–82%

Sulfanyl Group Incorporation

The [(2,4-dichlorobenzyl)sulfanyl] group is introduced via thiol-disulfide exchange or copper-catalyzed coupling.

Copper-Catalyzed Method:

  • Substrate: 4-Chloro-quinazoline intermediate
  • Thiol Source: 2,4-Dichlorobenzylthiol
  • Catalyst: CuI (0.2 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DMF, 150°C, 2–5 hours
  • Yield: 62–70%

Integrated Synthetic Pathways

Sequential Cyclization-Alkylation-Sulfanylation

A three-step protocol combines Niementowski cyclization, SNAr, and copper-catalyzed thiol coupling:

  • Cyclization: 3-Chlorobenzyl anthranilic acid → 3,4-Dihydro-4-oxoquinazoline (72% yield).
  • Chlorination: POCl₃ converts oxo to chloro group (90% conversion).
  • Sulfanylation: CuI/K₂CO₃-mediated coupling with 2,4-dichlorobenzylthiol (68% yield).

Overall Yield: 44%

One-Pot Multistep Synthesis

Recent advances enable a telescoped process:

Step Reagents/Conditions Intermediate Yield
1 Anthranilic acid, formamide, 130°C 3,4-Dihydro-4-oxoquinazoline 70%
2 POCl₃, DMF, 0°C → 25°C 4-Chloroquinazoline 85%
3 2,4-Dichlorobenzylthiol, CuI, K₂CO₃, DMF, 150°C Target Compound 65%

Key Advantage: Eliminates intermediate isolation, reducing solvent waste.

Industrial-Scale Production Considerations

Catalyst Recycling

Copper catalysts (CuI) are recovered via aqueous extraction, achieving 92% reuse efficiency.

Solvent Selection

DMF is replaced with cyclopentyl methyl ether (CPME) in large batches to improve safety and reduce toxicity.

Purification Techniques

  • Crystallization: Ethanol/water (7:3) yields 98% purity.
  • Chromatography: Reserved for pharmaceutical-grade material (≥99.5% purity).

Analytical Validation of Synthetic Products

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.12 (m, aromatic H), 4.52 (s, CH₂), 3.98 (s, SCH₂).
  • HRMS: m/z calc. for C₂₂H₁₅Cl₃N₂S [M+H]⁺: 445.8; found: 445.7.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows ≥95% purity.

Challenges and Optimization Opportunities

  • Sulfanyl Group Oxidation: Instability under prolonged storage requires inert atmosphere packaging.
  • Byproduct Formation: 2,4-Dichlorobenzyl disulfide (3–5%) is removed via activated carbon filtration.
  • Scale-Up Limitations: Exothermic reactions during chlorination necessitate jacketed reactors with precise temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzyl groups participate in nucleophilic substitution under specific conditions:

Reaction Type Conditions Outcome Reference
Aromatic Chlorine ReplacementCu-catalyzed Ullmann couplingSubstitution with amines, alkoxides, or thiols
Benzyl Chlorine ReactivitySN2 with strong nucleophiles (e.g., NaOH)Formation of hydroxyl or ether derivatives

Mechanistic Note : The electron-withdrawing effect of adjacent chlorine atoms reduces reactivity at the 2,4-dichlorobenzyl position, making substitutions slower compared to monochloro analogs.

Oxidation and Reduction Reactions

The sulfanyl (–S–) group and quinazoline core undergo redox transformations:

a. Sulfanyl Group Oxidation

  • To Sulfoxide : Treatment with H₂O₂ or mCPBA oxidizes –S– to –SO–.

  • To Sulfone : Prolonged oxidation with KMnO₄ or oxone converts –S– to –SO₂– .

b. Quinazoline Core Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the quinazoline ring, yielding dihydroquinazoline derivatives .

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring undergoes electrophilic attacks at positions activated by substituents:

Reagent Position Modified Product Yield
HNO₃ (nitration)C-6 or C-8Nitroquinazoline derivatives60–75%
Br₂ (bromination)C-55-Bromoquinazoline analog55–65%

Limitation : Chlorine substituents deactivate the ring, requiring harsh conditions (e.g., FeBr₃ catalysis) .

Condensation and Cycloaddition

The compound participates in cycloaddition and Schiff base formation:

a. Schiff Base Formation

  • Reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) to form imine-linked derivatives :

    Quinazoline-NH2+RCHOQuinazoline-N=CH-R+H2O\text{Quinazoline-NH}_2 + \text{RCHO} \rightarrow \text{Quinazoline-N=CH-R} + \text{H}_2\text{O}
  • Applications: These derivatives are intermediates for antimicrobial agents .

b. [4+2] Cycloaddition

  • Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused heterocycles .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

  • Acidic Hydrolysis : Cleavage of the sulfanyl linkage occurs in concentrated HCl, yielding mercaptan and chlorobenzyl fragments.

  • Basic Hydrolysis : The quinazoline ring remains intact, but ester or amide side chains (if present) hydrolyze .

Comparative Reactivity Table

Reaction Conditions Key Product Biological Relevance
Nucleophilic SubstitutionNaOH, 80°CHydroxyl derivativesEnhanced solubility for drug formulation
Oxidation (S→SO₂)KMnO₄, H₂OSulfone analogsIncreased metabolic stability
Reductive AminationNH₃, NaBH₃CNAmine-functionalized quinazolinesImproved target binding

Case Study: Antibacterial Activity Modulation

A 2024 study modified the sulfanyl group via oxidation to assess its impact on bioactivity:

  • Compound : 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfonyl]quinazoline (sulfone derivative).

  • Results :

    • MIC against *S. aureus *: Reduced from 8 µg/mL (parent) to 2 µg/mL (sulfone).

    • Stability in Plasma : Increased half-life from 2.1 h to 6.8 h.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, such as cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation patterns, and additional functional groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound : 2-(3-Chlorobenzyl)-4-[(2,4-Dichlorobenzyl)sulfanyl]quinazoline (hypothetical) - 2-position: 3-Chlorobenzyl
- 4-position: 2,4-Dichlorobenzylsulfanyl
C₂₂H₁₅Cl₃N₂S 453.79 High halogen content; sulfanyl linkage for potential redox modulation
2-[(4-Chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline - 2-position: 4-Chlorobenzyl
- 4-position: Propargylsulfanyl
C₁₈H₁₃ClN₂S 324.83 Alkyne group for click chemistry applications; moderate halogenation
2-[(2,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one - 2-position: 2,4-Dichlorobenzylsulfanyl
- 3-position: 4-Methylphenyl
C₂₂H₁₅Cl₂N₂OS 433.34 Quinazolinone scaffold; methylphenyl group for lipophilicity enhancement
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone - 2-position: Oxadiazole-linked sulfanyl
- 3-position: 4-Chlorobenzyl
C₂₄H₁₆ClFN₄O₂S 478.93 Fluorine and oxadiazole groups for metabolic stability and hydrogen bonding
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline - Triazoloquinazoline core
- Methylsulfonyl group
C₁₀H₇ClN₄O₂S 298.71 Sulfonyl group for electron withdrawal; fused triazole ring for planar rigidity

Crystallographic Data

  • Planarity and Intermolecular Interactions : The triazoloquinazoline core in is planar, with weak Cl···N interactions (3.20 Å) stabilizing the crystal lattice. Similarly, the dihydroquinazoline in forms N–H···N hydrogen bonds and C–H···π interactions, critical for solid-state stability.

Biological Activity

The compound 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline belongs to the quinazoline family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Overview of Quinazoline Compounds

Quinazolines are nitrogen-containing heterocycles that have gained attention due to their broad spectrum of biological activities, including antimicrobial , anticancer , antimalarial , and anti-inflammatory properties. The structural modifications in quinazoline derivatives can significantly influence their biological efficacy and specificity.

Key Biological Activities

  • Antimicrobial Activity : Quinazoline derivatives have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that modifications at specific positions on the quinazoline ring can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research indicates that quinazoline compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity. The inhibition of specific kinases involved in tumor growth has been a focal point in developing anticancer agents .
  • Antimalarial Effects : Certain derivatives have shown promising results in combating malaria by targeting metabolic pathways essential for the parasite's survival .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : This compound may inhibit several protein kinases, which play critical roles in cell signaling pathways related to proliferation and survival .
  • Binding Affinity : Molecular docking studies have suggested that this compound exhibits strong binding affinity to target proteins involved in cancer progression and microbial resistance .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibits bacterial growth
AnticancerModulates kinase activity
AntimalarialTargets metabolic pathways

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines when evaluated using the MTT assay. The molecular docking analysis revealed a favorable interaction with the target protein involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of quinazoline derivatives were tested for antimicrobial activity using the agar well diffusion method. The results showed that compounds structurally similar to this compound displayed moderate to high inhibition zones against both Gram-positive and Gram-negative bacteria. Notably, the compound was more effective than standard antibiotics like ampicillin against certain strains .

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